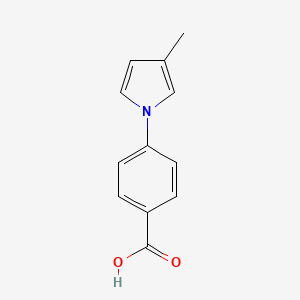

4-(3-Methylpyrrol-1-yl)benzoic acid

Description

Properties

IUPAC Name |

4-(3-methylpyrrol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-9-6-7-13(8-9)11-4-2-10(3-5-11)12(14)15/h2-8H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYKFIAWKYYIGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=C1)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylpyrrol-1-yl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate)

Solvent: Aqueous or organic solvent (e.g., ethanol, toluene)

Temperature: Typically between 50-100°C

Time: Several hours to complete the reaction

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methylpyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methyl group on the pyrrole ring can be oxidized to form a carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The hydrogen atoms on the pyrrole ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide).

Major Products:

Oxidation: 4-(3-Carboxypyrrol-1-yl)benzoic acid

Reduction: 4-(3-Methylpyrrol-1-yl)benzyl alcohol or 4-(3-Methylpyrrol-1-yl)benzaldehyde

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

4-(3-Methylpyrrol-1-yl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-Methylpyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural variations and their implications:

Physicochemical Properties

- Acidity : The aromatic pyrrole in this compound reduces the basicity of the nitrogen compared to saturated analogs like pyrrolidine or piperidine derivatives. This increases the acidity of the benzoic acid group due to resonance stabilization of the deprotonated form.

- Solubility : Piperazine derivatives (e.g., [106261-48-7]) exhibit higher aqueous solubility owing to the polar piperazine ring, whereas pyrrole-based compounds may show lower solubility due to aromatic hydrophobicity .

- Thermal Stability : Saturated heterocycles (e.g., pyrrolidine) generally confer higher thermal stability than aromatic systems like pyrrole.

Biological Activity

Introduction

4-(3-Methylpyrrol-1-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the existing research on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula and features a benzoic acid moiety substituted with a 3-methylpyrrole group. Its structure is significant for its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 201.23 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties. Studies have shown that such compounds can inhibit the growth of both gram-positive and gram-negative bacteria, suggesting their potential as antibacterial agents .

Anticancer Potential

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, it was observed to inhibit the proliferation of human leukemia cells with an IC50 value indicating significant cytotoxicity . The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.

The biological effects of this compound are attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor of certain pathways involved in cell proliferation and survival. Additionally, it has been suggested that this compound can enhance the activity of proteolytic enzymes, which play a crucial role in cellular homeostasis and apoptosis .

Case Studies

-

Antimicrobial Study :

A study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound, against common pathogens. The results showed a notable reduction in bacterial viability, particularly against Staphylococcus aureus and Escherichia coli . -

Cancer Cell Line Research :

In another investigation, the compound was tested on human cancer cell lines (e.g., K562 for leukemia). The findings indicated that treatment with this compound resulted in a significant decrease in cell viability, highlighting its potential as an anticancer agent .

Summary of Findings

The biological activity of this compound can be summarized as follows:

Q & A

Q. What are the common synthetic routes for preparing 4-(3-Methylpyrrol-1-yl)benzoic acid, and what challenges are associated with its purification?

Methodological Answer: Synthesis typically involves coupling reactions between pyrrole derivatives and benzoic acid precursors. For example, Suzuki-Miyaura coupling (using Pd catalysts) or Ullmann reactions (for aryl-aryl bonds) are employed to attach the 3-methylpyrrole moiety to the benzoic acid core . Challenges include:

- Regioselectivity : Ensuring the pyrrole group attaches at the para position of the benzoic acid.

- Purification : Removing trace metal catalysts (e.g., Pd residues) via column chromatography or recrystallization .

- Yield Optimization : Adjusting reaction temperature and solvent polarity (e.g., DMF or THF) to improve efficiency .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy : The NMR spectrum will show distinct signals for the pyrrole protons (δ ~6.5–7.5 ppm) and the carboxylic acid proton (δ ~12–13 ppm). NMR confirms the carbonyl group (δ ~170 ppm) .

- X-ray Crystallography : Resolves the spatial arrangement of the 3-methylpyrrole and benzoic acid groups, critical for understanding intermolecular interactions (e.g., hydrogen bonding) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNO) and detects fragmentation patterns .

Advanced Research Questions

Q. What strategies can be employed to optimize the yield of this compound in multi-step synthetic processes?

Methodological Answer:

- Catalyst Screening : Test palladium complexes (e.g., Pd(PPh)) or copper catalysts for coupling efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) may enhance reaction rates but require careful moisture control .

- Protecting Groups : Temporarily block the carboxylic acid group during pyrrole coupling to prevent side reactions .

- Process Monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction time dynamically .

Q. How does the presence of the 3-methylpyrrole moiety influence the compound's interaction with biological targets compared to other benzoic acid derivatives?

Methodological Answer:

- Hydrophobic Interactions : The methyl group on pyrrole enhances lipid solubility, potentially improving membrane permeability .

- Electron Density Modulation : The pyrrole ring’s electron-rich nature may facilitate π-π stacking with aromatic residues in enzyme active sites (e.g., kinases or proteases) .

- Comparative Studies : Benchmark against analogs like 4-(pyridin-2-yl)benzoic acid () to assess differences in binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature) and cell lines to minimize variability .

- Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial IC values) to identify trends or outliers .

- Structural Confirmation : Re-examine compound purity (>95% via HPLC) and stereochemistry, as impurities or racemic mixtures can skew results .

Q. What computational tools are effective for predicting the physicochemical properties and drug-likeness of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with biological membranes or proteins using software like GROMACS .

- QSAR Models : Train algorithms on datasets of benzoic acid derivatives to predict logP, solubility, and bioavailability .

- Docking Studies : Use AutoDock Vina to screen against target proteins (e.g., cyclooxygenase) and prioritize candidates for experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.